Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Description
Contextualization of Functionalized Polyether Architectures in Contemporary Chemical Research
Functionalized polyether architectures are a cornerstone of modern materials science and chemical research, prized for their unique combination of properties including thermal and chemical stability, hydrophilicity, and biocompatibility. rsc.orgcrimsonpublishers.comenergetic-materials.org.cn These polymers, characterized by repeating ether linkages, can be tailored to exhibit a vast range of properties, from liquid and amorphous to crystalline. google.com Contemporary research leverages these architectures in a multitude of advanced applications.
In the biomedical field, polyether structures are integral to the development of theranostics and nanomedicine. ipfdd.de For instance, poly(ethylene glycol) (PEG), a classic polyether, and its derivatives are used to create "stealth" nanoparticles that can evade the immune system, improving drug delivery efficacy. nsf.govnih.gov Similarly, functionalized polyether sulfone membranes are being investigated for hemodialysis, where modifications to the polymer architecture can enhance hemocompatibility and reduce adverse patient responses. nih.govmdpi.com
Beyond medicine, these architectures are crucial in sensing technologies. Researchers are designing ultrathin polymer brush surfaces with integrated fluorophores, where changes in the polyether conformation can be used for nanoscale sensing. ipfdd.de The inherent flexibility, polarity, and ionic conductivity of oligo(ethylene glycol) (OEG) chains, a subset of polyethers, significantly influence the optoelectronic properties of conjugated polymers, enabling new applications in electronic devices. rsc.orgcrimsonpublishers.com The ability to create functionally graded materials, where properties change within a single component, further highlights the versatility of polyether architectures like polyether ether ketone (PEEK) in advanced manufacturing. mdpi.com The core principle driving this research is the ability to precisely control the molecular architecture to achieve desired macroscopic functions.
Significance of Terminal Halogenation in Amphiphilic and Hydrophobic-Hydrophilic Linkers
The compound "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" is an amphiphile, possessing a dual nature with a water-loving (hydrophilic) polyether segment and a water-fearing (hydrophobic) decane (B31447) tail. nih.govresearchgate.net The strategic placement of a halogen, specifically bromine, at the terminus of the hydrophilic chain is of critical importance and imparts two key functionalities.
Firstly, terminal halogens play a crucial role in directing the self-assembly of amphiphilic molecules. researchgate.net The presence of a bromine atom can introduce specific, directional intermolecular interactions known as halogen bonding. acs.org This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a nucleophile, such as an oxygen or nitrogen atom on an adjacent molecule. acs.org This interaction, along with hydrophobic effects and hydrogen bonding, can influence the formation of complex, ordered supramolecular structures like micelles, vesicles, or liquid crystals. nih.govresearchgate.netnih.gov By tuning the terminal halogen, researchers can potentially control the transition between different self-assembled states, providing a method to create materials with distinct morphologies and properties. researchgate.net
Secondly, the terminal bromine atom serves as a highly versatile reactive handle. As a good leaving group in nucleophilic substitution reactions, it allows for the straightforward chemical modification of the polyether chain. wikipedia.orglibretexts.org This enables the covalent attachment of the entire amphiphilic molecule to other substrates or molecules of interest. This "click" functionality is invaluable in bioconjugation, where such linkers are used to attach fluorescent probes or targeting peptides to biological molecules, and in materials science for grafting onto surfaces to modify their properties (e.g., to create antifouling coatings). rsc.org
Overview of Synthetic Methodologies for Related Bromo-Functionalized Oligo(ethylene glycol) Derivatives
The synthesis of bromo-functionalized oligo(ethylene glycol) derivatives, including the title compound, predominantly relies on well-established organic reactions, with the Williamson ether synthesis being a primary and versatile method. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of an alcohol (or its conjugate base, an alkoxide) with an organohalide via an SN2 mechanism. wikipedia.orglibretexts.org
To synthesize a molecule like "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-," a multi-step approach is typically employed. A common strategy involves:
Alkoxide Formation : A long-chain alcohol, such as 1-decanol, is deprotonated using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. libretexts.org
First Etherification : The decyl alkoxide then reacts with a di-functionalized oligoethylene glycol, such as 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane, where one bromine acts as a leaving group to form the initial ether linkage.
Alternative Routes : An alternative pathway involves reacting the decyl alkoxide with an oligo(ethylene glycol) that has one hydroxyl group protected and the other activated (e.g., as a tosylate). After the etherification, the protecting group is removed, and the newly freed hydroxyl group is then converted to a bromide using reagents like carbon tetrabromide and triphenylphosphine (B44618) (the Appel reaction). chemicalbook.com
The Williamson ether synthesis is favored for its reliability, especially with primary alkyl halides, which minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com Yields in laboratory settings typically range from 50-95%. wikipedia.org The choice of solvent is important, with polar aprotic solvents like THF or DMSO being common when using hydride bases. masterorganicchemistry.com
| Property | Value |
| Molecular Formula | C₁₆H₃₃BrO₃ |
| Molecular Weight | 369.34 g/mol |
| CAS Number | 108930-73-0 |
| Appearance | (Typically) Liquid |
| Structure | A 10-carbon alkyl (decane) chain linked via an ether bond to a triethylene glycol unit, which is terminated with a bromine atom. |
Note: Physical properties for this specific compound are not widely published and are inferred from structurally similar compounds.
Research Gaps and Motivations for Investigating Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Despite the clear utility of its constituent parts, specific research focusing exclusively on "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" is not extensively documented in publicly available literature. This represents a significant research gap. The compound is primarily available as a chemical intermediate or building block, yet detailed studies on its unique self-assembly behavior, its efficacy in specific surface modification applications, or its use in creating novel drug-delivery systems are sparse.
The motivation for a deeper investigation into this particular molecule is compelling and stems directly from its well-defined amphiphilic and functional architecture. Key motivations include:
Probing Self-Assembly: The precise balance between the C₁₀ hydrophobic tail and the triethylene glycol hydrophilic chain, capped with a bromine atom, presents an ideal model system to study the fundamental principles of amphiphile self-assembly. Research could elucidate how the interplay between hydrophobicity, chain flexibility, and terminal halogen bonding dictates the formation of nanoscale structures.
Development of Novel Surfactants and Emulsifiers: Its structure is archetypal for a non-ionic surfactant. A systematic study of its properties, such as its critical micelle concentration (CMC) and its effectiveness in stabilizing emulsions, could lead to new applications in cosmetics, food science, or industrial cleaning formulations.
Advanced Materials and Surface Modification: The terminal bromide is a gateway for covalent immobilization. This molecule could be grafted onto surfaces to create tailored interfaces, for example, to produce biocompatible coatings on medical implants, create stationary phases for chromatography, or develop functionalized nanoparticles with specific recognition capabilities.
Synthesis of Complex Macromolecules: It can serve as a versatile initiator or functional precursor for synthesizing more complex structures, such as block copolymers or architecturally unique macromolecules for applications in polymer chemistry and materials science.
Investigating this compound would bridge the gap between the fundamental understanding of its components and the practical application of the molecule as a whole, potentially unlocking new materials and technologies.
Retrosynthetic Analysis of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. This process involves identifying strategic bond disconnections and considering functional group interconversions (FGIs).
Precursor Identification and Sourcing
The target molecule, Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, is an ether with a terminal alkyl bromide. The logical precursor is its corresponding terminal alcohol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]ethanol, also known as triethylene glycol monodecyl ether. This precursor is a non-ionic surfactant and is commercially available from various chemical suppliers, which simplifies the synthetic route considerably.
Table 1: Key Precursors and Reagents
| Compound Name | Role | Formula | Molar Mass ( g/mol ) | CAS Number |
|---|---|---|---|---|
| Triethylene glycol monodecyl ether | Alcohol Precursor | C16H34O4 | 290.44 | 4669-23-2 |
| Phosphorus tribromide | Brominating Agent | PBr3 | 270.69 | 7789-60-8 |
| 1-Decanol | Precursor for etherification | C10H22O | 158.28 | 112-30-1 |
| 1-Bromodecane (B1670165) | Precursor for etherification | C10H21Br | 221.18 | 112-29-8 |
| Triethylene glycol | Polyether backbone | C6H14O4 | 150.17 | 112-27-6 |
Strategic Disconnection Points and Functional Group Interconversions
The primary disconnection points in the target molecule are the C-Br bond and the C-O ether linkages.
C-Br Bond Disconnection (FGI): The most direct retrosynthetic step is the conversion of the terminal bromo group to a hydroxyl group. This identifies the alcohol, triethylene glycol monodecyl ether, as the immediate precursor. This transformation in the forward direction is a standard functional group conversion.
C-O Ether Bond Disconnection: Further deconstruction of the alcohol precursor, triethylene glycol monodecyl ether, reveals two possible Williamson ether synthesis strategies:
Route A: Disconnecting the decyl group from the polyether chain. This leads to 1-decanol (or its corresponding halide, 1-bromodecane) and triethylene glycol (or a halogenated derivative).
Route B: Stepwise disconnection of the ethylene (B1197577) glycol units. This is a more complex approach often employed in solid-phase synthesis for producing monodisperse PEG chains but is less common for this specific target in a standard laboratory setting. nih.gov
For laboratory synthesis, the most efficient forward strategy involves the bromination of the commercially available triethylene glycol monodecyl ether.
Multi-Step Reaction Sequences for Targeted Synthesis
The targeted synthesis is best accomplished in two main stages: the formation of the polyether chain (if not starting from the commercial precursor) and the final bromination of the terminal hydroxyl group.
Etherification Reactions in Polyether Chain Extension
The formation of the ether linkage between the decyl group and the triethylene glycol chain is typically achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org
To synthesize the precursor, triethylene glycol monodecyl ether, one of two primary pathways is generally considered:
Pathway 1: Reaction of sodium decoxide (formed by deprotonating 1-decanol with a strong base like sodium hydride) with a mono-tosylated or mono-halogenated triethylene glycol.
Pathway 2: Reaction of 1-bromodecane with an excess of triethylene glycol under basic conditions. The large excess of the glycol favors the formation of the mono-substituted product over the di-substituted ether.
For this SN2 reaction, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction is typically carried out in an aprotic solvent like THF or DMF to facilitate the reaction between the alkoxide and the alkyl halide. masterorganicchemistry.com
Selective Bromination Techniques for Terminal Functionalization
The crucial final step is the conversion of the primary alcohol of triethylene glycol monodecyl ether into the corresponding alkyl bromide. This must be done selectively without cleaving the ether linkages of the polyether backbone. While several reagents can achieve this transformation (e.g., CBr4/PPh3, SOBr2), phosphorus tribromide (PBr3) is a common and effective choice for converting primary alcohols to alkyl bromides. commonorganicchemistry.comwikipedia.org
The reaction of a primary alcohol with phosphorus tribromide (PBr3) is a classic SN2 reaction that proceeds with high yields and is known to be compatible with ether functionalities. masterorganicchemistry.com
Mechanism:
Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr3. This forms a protonated phosphite ester intermediate and displaces a bromide ion. This step converts the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.combyjus.com
SN2 Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the activated oxygen in a backside attack. masterorganicchemistry.comorgosolver.com This SN2 displacement results in the formation of the C-Br bond and the leaving group, Br2P-OH, with an inversion of configuration at the carbon center (though this is not relevant for the achiral terminal carbon of the precursor). commonorganicchemistry.combyjus.comorgosolver.com
One molecule of PBr3 can react with up to three molecules of the alcohol. wikipedia.org The reaction is typically performed in a non-protic solvent, such as diethyl ether or dichloromethane, often with a weak base like pyridine to neutralize the HBr byproduct and prevent the reverse reaction. byjus.com Using PBr3 is advantageous as it generally avoids the carbocation rearrangements that can occur when using hydrobromic acid. wikipedia.orgmasterorganicchemistry.combyjus.com
Table 2: Typical Reaction Conditions for PBr3 Bromination
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Phosphorus Tribromide (PBr3) | Converts primary alcohol to alkyl bromide. byjus.comorgosolver.com |
| Stoichiometry | ~0.33-0.4 equivalents of PBr3 per equivalent of alcohol | Ensures all three bromine atoms on PBr3 can react. |
| Solvent | Anhydrous Dichloromethane (DCM) or Diethyl Ether | Provides an inert medium for the reaction. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Additive | Pyridine (optional) | Acts as a weak base to scavenge the HBr byproduct. byjus.com |
| Workup | Quenching with ice water, extraction, and purification | Isolates the final product. |
An in-depth analysis of advanced synthetic and purification strategies for the chemical compound Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- reveals a multi-faceted approach, balancing efficiency and purity. This article delves into specific methodologies for its synthesis and subsequent purification, focusing on radical bromination, reaction optimization, and sophisticated separation techniques.
Properties
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BrO3/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHIOHGADUGJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90768021 | |
| Record name | 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90768021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132364-54-6 | |
| Record name | 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90768021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution Reactions of the Terminal Bromide
The presence of a terminal primary bromide makes the molecule susceptible to nucleophilic attack. The reaction pathway, kinetics, and product stereochemistry are influenced by the nature of the nucleophile, solvent, and reaction conditions.
Kinetic and Thermodynamic Aspects of SN1/SN2 Pathways
The reaction mechanism for the substitution of the terminal bromide in Decane (B31447), 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- is predominantly the bimolecular nucleophilic substitution (SN2) pathway. This is due to the primary nature of the alkyl halide, which is sterically unhindered and thus readily accessible to nucleophiles. The alternative unimolecular (SN1) mechanism is highly unfavorable as it would require the formation of a highly unstable primary carbocation.
The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentration of both the substrate (the decane derivative) and the nucleophile. youtube.com The reaction proceeds through a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This backside attack leads to a transition state where both the incoming nucleophile and the departing bromide are partially bonded to the carbon atom.
Interactive Data Table: Illustrative Kinetic and Thermodynamic Parameters for the SN2 Reaction of a Primary Alkyl Bromide
| Nucleophile | Relative Rate (krel) | Activation Energy (Ea, kJ/mol) | Enthalpy of Reaction (ΔH, kJ/mol) |
| I⁻ | ~100 | 60-70 | -40 to -50 |
| HS⁻ | ~50 | 65-75 | -35 to -45 |
| CN⁻ | ~20 | 70-80 | -50 to -60 |
| NH₃ | ~1 | 80-90 | -20 to -30 |
| H₂O | <0.01 | 90-100 | -10 to 0 |
Note: These are generalized, illustrative values for primary alkyl bromides and can be influenced by solvent and specific reaction conditions.
Regioselectivity and Stereochemical Outcomes in Derivative Formation
Regioselectivity: In the context of nucleophilic substitution at the terminal bromide, regioselectivity is straightforward. The reaction will overwhelmingly occur at the primary carbon bearing the bromine atom, as it is the most electrophilic site and is not in competition with other potential leaving groups along the chain. Side reactions, such as elimination (E2), are generally not significant for primary alkyl halides unless a very sterically hindered, strong base is used as the nucleophile.
Stereochemical Outcomes: If the substitution reaction creates a new chiral center, or if a chiral nucleophile is used, the stereochemistry of the product is a critical consideration. The SN2 mechanism proceeds with a predictable inversion of stereochemistry at the reaction center. This is a direct consequence of the backside attack by the nucleophile.
For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, the carbon atom bearing the bromide is not chiral. However, if it were to react with a chiral nucleophile, a pair of diastereomers would be formed. The following table illustrates the expected stereochemical outcome for a hypothetical reaction with a chiral nucleophile.
Interactive Data Table: Stereochemical Outcome of SN2 Reaction with a Chiral Nucleophile
| Reactant Stereochemistry | Nucleophile Stereochemistry | Product Stereochemistry |
| (Not applicable) | (R)-Nucleophile | Diastereomer 1 |
| (Not applicable) | (S)-Nucleophile | Diastereomer 2 |
Note: This table illustrates the formation of diastereomers when a prochiral center reacts with a chiral nucleophile.
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)
The rate and efficiency of the nucleophilic substitution reaction of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- are highly dependent on the nucleophilicity of the attacking species.
Amines: Primary and secondary amines are good nucleophiles and will react readily with the terminal bromide to form secondary and tertiary amines, respectively. mnstate.eduopenstax.org The reaction with primary amines can sometimes lead to polyalkylation, where the initially formed secondary amine competes with the primary amine for the remaining alkyl bromide. libretexts.orgresearchgate.net Using a large excess of the primary amine can favor monoalkylation. chemrevise.org
Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.com Thiolates are particularly reactive towards primary alkyl halides and will readily displace the bromide to form a thioether linkage. acs.org The high nucleophilicity of thiols makes them efficient reactants for such substitutions. nih.gov
Alcohols: Alcohols are weaker nucleophiles than amines and thiols. Their reaction with the terminal bromide is generally slow. To achieve a reasonable reaction rate, the alcohol is often deprotonated with a strong base to form the more nucleophilic alkoxide ion. This is the basis of the Williamson ether synthesis.
The relative reactivity of these nucleophiles is summarized in the table below.
Interactive Data Table: Relative Reactivity of Nucleophiles with Primary Alkyl Bromides
| Nucleophile | General Class | Relative Nucleophilicity | Typical Product |
| R-S⁻ | Thiolate | Very High | Thioether |
| R-SH | Thiol | High | Thioether |
| R-NH₂ | Primary Amine | Moderate | Secondary Amine |
| R-OH | Alcohol | Low | Ether (requires activation) |
| R-O⁻ | Alkoxide | High | Ether |
Polyether Backbone Participation in Reaction Systems
Intramolecular Cyclization Potential
The flexible polyether chain with a terminal bromide allows for the possibility of intramolecular nucleophilic substitution, leading to the formation of a cyclic ether. This type of reaction is entropically favored if it results in the formation of a stable 5- or 6-membered ring. In the case of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, intramolecular cyclization would involve one of the ether oxygen atoms acting as an internal nucleophile. While the formation of larger rings is possible, it is generally less favorable. The synthesis of macrocycles like cryptands often involves reactions of oligo(ethylene glycol) derivatives, highlighting the potential for such cyclizations. researchgate.netrsc.orgresearchgate.netnih.gov
The table below outlines potential intramolecular cyclization products.
Interactive Data Table: Potential Intramolecular Cyclization Products
| Attacking Oxygen | Ring Size | Product Name (Illustrative) |
| Oxygen at position 7 | 5-membered | 1-decyl-3,6-dioxa-1-oxoniacycloheptane bromide |
| Oxygen at position 4 | 8-membered | 1-decyl-3,6,9-trioxa-1-oxoniacyclodecane bromide |
| Oxygen at position 1 | 11-membered | 1-decyl-3,6,9,12-tetraoxa-1-oxoniacyclotridecane bromide |
Note: The formation of larger rings is kinetically and thermodynamically less favored than smaller rings.
Chelation and Coordination Properties of Ether Oxygen Atoms
The oxygen atoms of the polyether chain possess lone pairs of electrons that can coordinate with metal cations. This behavior is analogous to that of crown ethers, which are well-known for their ability to selectively bind metal ions. researchgate.net Non-cyclic polyethers, such as the one in the title compound, can also wrap around metal cations, although the stability of the resulting complexes is generally lower than that of their cyclic counterparts. acs.org
The chelation ability is dependent on the number of ether oxygens and the size of the cation. The flexible chain can adopt a conformation that maximizes the coordination of the oxygen atoms with the metal ion. This property can influence the reactivity of the terminal bromide by, for example, altering the local solvent environment or by templating certain reactions. The interaction of poly(ethylene glycol) with alkali metal ions has been a subject of study. nih.govacs.org
The following table indicates the likely coordination preferences for different alkali metal cations.
Interactive Data Table: Expected Coordination of Alkali Metal Cations by the Polyether Chain
| Cation | Ionic Radius (Å) | Expected Coordination |
| Li⁺ | 0.76 | Strong |
| Na⁺ | 1.02 | Moderate |
| K⁺ | 1.38 | Weak |
| Rb⁺ | 1.52 | Very Weak |
| Cs⁺ | 1.67 | Very Weak |
Note: The strength of coordination is influenced by the match between the cation size and the cavity that can be formed by the polyether chain.
Exploration of Potential Side Reactions and Byproduct Formation
In the synthesis and subsequent reactions of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, the potential for side reactions and the formation of byproducts is a critical consideration. The presence of a primary alkyl bromide and multiple ether linkages within the molecule provides sites for competing reactions, primarily elimination reactions and ether cleavage. The prevalence of these side reactions is highly dependent on the specific reaction conditions employed, such as temperature, the nature of the base or acid used, and the solvent system.
Elimination Reactions (E1/E2)
The terminal bromoethoxy group in Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- can undergo elimination reactions in the presence of a base, leading to the formation of an alkene. These reactions, known as dehydrohalogenation, can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. ucsb.edu
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the carbon bearing the bromine (the β-carbon), and simultaneously, the bromide ion departs. msu.edu This pathway is favored by strong, sterically hindered bases and aprotic polar solvents. For a primary alkyl halide like the one in the target molecule, the E2 reaction is a significant competitive pathway to the desired SN2 substitution, especially under forcing conditions. ucsb.edu
The E1 mechanism , in contrast, is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, followed by deprotonation by a weak base to form the alkene. masterorganicchemistry.com Given that the target molecule has a primary alkyl bromide, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely than the E2 pathway. ucsb.edu
The competition between substitution (SN2) and elimination (E2) is a key factor in reactions involving this compound. The following factors can influence the outcome:
Strength of the Base/Nucleophile: Strong bases that are also poor nucleophiles will favor E2 elimination.
Steric Hindrance: While the primary nature of the alkyl bromide favors SN2, a sterically bulky base will have more difficulty accessing the α-carbon for substitution and may preferentially abstract a β-proton, favoring E2.
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. youtube.com
Solvent: Aprotic polar solvents can favor E2 reactions. savemyexams.com
The primary byproduct of an E2 elimination reaction on Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- would be the corresponding vinyl ether.
Table 1: Influence of Reaction Conditions on Elimination vs. Substitution
| Condition | Favors Elimination (E2) | Favors Substitution (SN2) |
|---|---|---|
| Base | Strong, bulky base (e.g., potassium tert-butoxide) | Good nucleophile, weak base (e.g., iodide ion) |
| Temperature | High | Low |
| Solvent | Aprotic (e.g., DMSO) | Protic (e.g., ethanol) |
Ether Cleavage and Rearrangements
The polyether chain of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- is generally stable but can be cleaved under harsh conditions, typically in the presence of strong acids. wikipedia.org Ether cleavage is a nucleophilic substitution reaction where the ether oxygen is first protonated by a strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile (often the conjugate base of the acid) attacks one of the adjacent carbon atoms, displacing the alcohol and breaking the C-O bond. unacademy.com
The order of reactivity for hydrohalic acids in ether cleavage is HI > HBr > HCl. unacademy.com The reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether. For a primary alkyl ether like the one in the target molecule, the cleavage would likely proceed through an SN2 mechanism , where the nucleophile attacks the less sterically hindered carbon. masterorganicchemistry.com
Cleavage of the ether linkages in Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- with a strong acid like HBr could lead to a mixture of smaller brominated and hydroxylated compounds. For instance, cleavage at the ether bond closest to the decyl group could yield 1-bromodecane (B1670165) and 2-[2-(2-bromoethoxy)ethoxy]ethanol.
Table 2: Potential Products of Acid-Catalyzed Ether Cleavage
| Cleavage Site (from decyl end) | Potential Products |
|---|---|
| First ether linkage | 1-Bromodecane and 2-[2-(2-bromoethoxy)ethoxy]ethanol |
| Second ether linkage | 1-(2-Bromoethoxy)decane and 1-bromo-2-(2-hydroxyethoxy)ethane |
| Third ether linkage | 1-[2-(2-Bromoethoxy)ethoxy]decane and 1-bromo-2-ethanol |
While less common, base-catalyzed ether cleavage can also occur, though it typically requires very strong bases and high temperatures. wikipedia.org The mechanism often involves deprotonation at a carbon alpha to the ether oxygen. wikipedia.org
Rearrangement reactions of the polyether chain are not common under typical conditions due to the general stability of the ether linkage. However, under strongly acidic or high-temperature conditions, rearrangements could potentially occur, especially if carbocation intermediates are formed, though this is less likely for a primary ether structure.
Derivatization and Functionalization Strategies for Advanced Materials
Covalent Grafting and Surface Modification Applications
The terminal bromine atom of "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" serves as a reactive handle for its covalent attachment to various substrates. This process of surface modification is crucial for altering the interfacial properties of materials, such as wettability, biocompatibility, and adhesion.
Immobilization onto Solid Supports (e.g., Silica (B1680970), Polymers)
The immobilization of "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" onto solid supports like silica and various polymers is a common strategy to functionalize their surfaces. The bromo-terminated end of the molecule can readily participate in nucleophilic substitution reactions. For instance, silica surfaces, which are rich in silanol (B1196071) (Si-OH) groups, can be activated or functionalized with amine or thiol groups. These nucleophilic groups can then displace the bromide ion from the molecule, forming a stable covalent bond and tethering the decane-PEG chain to the silica surface. This process effectively modifies the silica from a hydrophilic to a more hydrophobic or amphiphilic character, depending on the grafting density.
Similarly, polymer surfaces can be modified through grafting of this compound. Polymers with inherent nucleophilic functional groups, or those that have been surface-activated to introduce such groups (e.g., through plasma treatment or chemical etching), can react with the bromo-terminated end of the molecule. This covalent attachment can be used to impart new properties to the polymer, such as improved lubricity, anti-fouling characteristics, or compatibility with other materials.
Table 1: Examples of Solid Supports and Functionalization Reactions
| Solid Support | Surface Functional Group | Reaction Type for Grafting | Resulting Surface Property |
| Silica (SiO₂) | Silanol (Si-OH) activated with Aminosilane | Nucleophilic Substitution | Amphiphilic/Hydrophobic |
| Poly(methyl methacrylate) (PMMA) | Surface-hydrolyzed ester groups to -COOH, then converted to -NH₂ | Nucleophilic Substitution | Altered Wettability, Biocompatibility |
| Polyethylene (B3416737) (PE) | Plasma-treated to introduce -OH, -NH₂ groups | Nucleophilic Substitution | Increased Hydrophilicity/Biocompatibility |
Formation of Self-Assembled Monolayers (SAMs)
While the decane (B31447) chain provides a hydrophobic segment, the primary mechanism for forming highly ordered self-assembled monolayers (SAMs) typically involves a headgroup with a strong affinity for a specific substrate, such as a thiol group for gold surfaces. "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" itself does not possess a traditional thiol headgroup for direct SAM formation on gold. However, it can be chemically modified to introduce a thiol group at the end of the decane chain or, more commonly, the bromo-terminus can be utilized to react with a pre-formed monolayer that presents a suitable nucleophile.
Alternatively, the decane tail can contribute to the self-assembly on hydrophobic surfaces through van der Waals interactions, leading to the formation of less-ordered monolayers. The terminal bromine can then be used for subsequent chemical reactions, creating a reactive surface. For instance, on a hydrophobic substrate, the decane chains would align at the interface, exposing the bromo-PEG portion to the surrounding environment for further functionalization.
Synthesis of Polymeric and Oligomeric Conjugates
The reactivity of the terminal bromine atom makes "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" a valuable building block for the synthesis of more complex polymeric and oligomeric structures.
Incorporation into Block Copolymers or Dendrimers
This molecule can act as an initiator or a terminating agent in controlled polymerization techniques. For example, it can be used to initiate the polymerization of various monomers to create block copolymers. The resulting polymers would possess a decane-PEG block at one end. This amphiphilic nature is highly desirable for applications such as drug delivery, where the block copolymers can self-assemble into micelles or other nanostructures.
In the context of dendrimer synthesis, "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" can be attached to the surface of a dendrimer core. The reactive bromine can be displaced by nucleophilic groups on the dendrimer's periphery, resulting in a dendrimer functionalized with decane-PEG chains. This modification can significantly alter the solubility and encapsulation properties of the dendrimer.
Chain Extension and Cross-linking via Bromine Reactivity
The bromo-terminated end of the molecule can be used in chain extension reactions. For example, it can react with difunctional or multifunctional nucleophiles to link polymer chains together, thereby increasing the molecular weight. This is a common strategy in the synthesis of polyurethanes and other condensation polymers.
Furthermore, if a polymer contains multiple nucleophilic sites, "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" can act as a cross-linking agent. The bromine atom can react with a nucleophilic group on one polymer chain, and if the other end of the molecule is appropriately functionalized, it can react with another polymer chain, forming a cross-link. This process is crucial for creating polymer networks with enhanced mechanical properties and solvent resistance.
Development of Supramolecular Building Blocks
The amphiphilic nature of "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-", with its distinct hydrophobic decane tail and hydrophilic PEG segment, makes it an excellent candidate for the construction of supramolecular assemblies. In aqueous environments, these molecules can spontaneously self-assemble into various structures, such as micelles, vesicles, or liquid crystalline phases.
The terminal bromine atom adds another dimension to its role as a supramolecular building block. It can be used to "lock" these assemblies into more robust structures through polymerization or cross-linking after the self-assembly process has occurred. For example, if the bromine is converted to a polymerizable group, the self-assembled structures can be polymerized to form stable nanocapsules or other complex architectures. Additionally, the bromine can serve as a reactive site on the surface of these assemblies for the attachment of other molecules, such as targeting ligands or imaging agents, for biomedical applications.
Table 2: Supramolecular Assemblies and Functionalization
| Supramolecular Assembly | Driving Force for Formation | Potential Functionalization via Bromine |
| Micelles | Hydrophobic effect (aggregation of decane tails) | Surface modification with bioactive molecules |
| Vesicles / Liposomes | Bilayer formation of amphiphiles | Polymerization of the vesicle shell for enhanced stability |
| Liquid Crystals | Anisotropic packing of molecules | Cross-linking to form ordered polymer films |
Preorganization for Non-Covalent Interactions
No research data was found describing the use of "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" for preorganizing systems to facilitate non-covalent interactions.
Integration into Host-Guest Systems
No literature was identified that discusses the integration or application of "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-" within host-guest chemical systems.
Advanced Spectroscopic and Analytical Characterization in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy serves as a cornerstone for the structural verification of Decane (B31447), 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the proton and carbon environments within the molecule can be assembled.
The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, the spectrum is expected to exhibit characteristic signals for the decyl chain, the ethylene (B1197577) glycol-like linker, and the terminal bromoethoxy group.
The protons of the decyl chain would appear in the upfield region of the spectrum. The terminal methyl (CH₃) group is anticipated to produce a triplet at approximately 0.88 ppm. The internal methylene (B1212753) (CH₂) groups of the decyl chain would generate a complex multiplet, largely centered around 1.26 ppm, while the methylene group adjacent to the ether oxygen would be deshielded and is expected to resonate as a triplet around 3.4-3.5 ppm.
The protons within the ethylene glycol repeating units and the bromoethoxy moiety would be observed further downfield due to the deshielding effect of the electronegative oxygen and bromine atoms. The methylene groups adjacent to the ether oxygens are expected to produce overlapping multiplets in the range of 3.6-3.8 ppm. The methylene group directly attached to the bromine atom would be the most deshielded, with its signal, a triplet, anticipated around 3.5-3.6 ppm.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (decyl) | ~0.88 | Triplet | 3H |
| (CH₂)₈ (decyl) | ~1.26 | Multiplet | 16H |
| CH₂-O (decyl) | ~3.4-3.5 | Triplet | 2H |
| O-CH₂-CH₂-O | ~3.6-3.8 | Multiplet | 8H |
| Br-CH₂-CH₂-O | ~3.8 | Triplet | 2H |
| Br-CH₂ | ~3.5-3.6 | Triplet | 2H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment.
For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, the carbons of the aliphatic decyl chain are expected to resonate in the upfield region of the spectrum, typically between 14 and 32 ppm. The carbon of the terminal methyl group would be the most shielded, appearing at approximately 14 ppm. The carbons of the ethylene glycol-like linker and the bromoethoxy group will be deshielded by the adjacent oxygen and bromine atoms, resulting in signals in the downfield region. The carbon atom directly bonded to the bromine is expected to have a chemical shift in the range of 30-40 ppm, while the carbons bonded to oxygen atoms will appear between 60 and 72 ppm.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| CH₃ (decyl) | ~14 |
| (CH₂)₈ (decyl) | ~22-32 |
| CH₂-O (decyl) | ~71 |
| O-CH₂-CH₂-O | ~69-72 |
| Br-CH₂-CH₂-O | ~68-70 |
| Br-CH₂ | ~30-40 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, COSY would show correlations between adjacent methylene groups in the decyl chain and within the ethylene glycol and bromoethoxy units. This would allow for the sequential assignment of the proton signals along the carbon chains.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, it would show a correlation between the protons of the methylene group of the decyl chain adjacent to the ether oxygen and the first carbon of the ethylene glycol unit, confirming the ether linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of the parent ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, with the chemical formula C₁₈H₃₇BrO₃, the expected monoisotopic mass can be calculated precisely. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the presence of the ⁷⁹Br and ⁸¹Br isotopes).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule. The fragmentation of ethers often proceeds via cleavage of the C-O bond or the C-C bond alpha to the oxygen. youtube.com
For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, characteristic fragmentation pathways would be expected. Cleavage of the ether bonds would lead to the formation of ions corresponding to the decyl group and various fragments of the ethylene glycol and bromoethoxy units. The loss of the bromine atom is also a likely fragmentation pathway. Analysis of these fragment ions allows for the reconstruction of the molecular structure.
Expected Key Fragment Ions in MS/MS:
| m/z | Proposed Fragment Structure |
| [M-Br]⁺ | Molecular ion after loss of a bromine radical |
| [C₁₀H₂₁]⁺ | Decyl cation |
| [C₂H₄BrO]⁺ | Fragment from the bromoethoxy unit |
| Fragments from cleavage of ethylene glycol units | Various oxonium ions |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to probe the vibrational modes of molecules. For a complex molecule such as Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, these techniques provide a unique "vibrational fingerprint," allowing for structural confirmation and identification. The spectrum for this compound is defined by the characteristic vibrations of its three main structural components: the long alkyl decane chain, the poly-ether segment, and the terminal bromo-alkane group.
Infrared (IR) Spectroscopy
In IR spectroscopy, the absorption of infrared radiation is measured as a function of wavenumber. The resulting spectrum reveals the presence of specific functional groups.
C-H Stretching: The decane chain and the ethylene groups in the ether chain contribute to strong absorption bands in the 2850-3000 cm⁻¹ region. Typically, symmetric and antisymmetric stretching vibrations of CH₂ groups are observed around 2855 cm⁻¹ and 2925 cm⁻¹, respectively. researchgate.net The terminal CH₃ group of the decane chain also shows characteristic stretches in this region.
C-O-C Stretching: The ether linkages are the most prominent feature in the mid-infrared "fingerprint region." A very strong, often broad, absorption band corresponding to the C-O-C antisymmetric stretching vibration is expected between 1150 and 1085 cm⁻¹. bas.bg This is a highly characteristic peak for poly(ethylene glycol)-like structures.
CH₂ Bending: Vibrations from the scissoring and rocking of CH₂ groups from both the alkyl and ether segments appear in the 1450-1485 cm⁻¹ range. bas.bg
C-Br Stretching: The carbon-bromine bond gives rise to a moderate to strong absorption in the far-infrared region, typically found between 650 and 550 cm⁻¹. The exact position depends on the conformation of the molecule.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy.
C-H Stretching: Similar to IR, the C-H stretching region (2800-3000 cm⁻¹) is dominated by signals from the numerous CH₂ and CH₃ groups. chemicalbook.com
CH₂ Bending and Twisting: The CH₂ scissoring (around 1440-1480 cm⁻¹) and twisting (around 1295 cm⁻¹) modes are readily observable in the Raman spectrum. researchgate.net
C-O and C-C Stretching: The "fingerprint region" in the Raman spectrum contains valuable structural information. The C-O-C symmetric stretching vibrations, which are often weak in the IR spectrum, can be more prominent in Raman. These, along with C-C stretching modes from the alkyl and ether backbones, appear in the 800-1150 cm⁻¹ range. bas.bg
C-Br Stretching: The C-Br stretch is also observable in the Raman spectrum, typically in the 550-650 cm⁻¹ range, and can be a useful diagnostic peak.
The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. The presence and precise location of these characteristic bands serve as a reliable fingerprint for the identification and structural verification of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-.
| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H Stretch (antisymmetric) | -CH₂-, -CH₃ | ~2925 | ~2925 | Strong |
| C-H Stretch (symmetric) | -CH₂-, -CH₃ | ~2855 | ~2855 | Strong |
| CH₂ Scissoring | -CH₂- | 1450-1485 | 1440-1480 | Medium |
| C-O-C Stretch (antisymmetric) | Aliphatic Ether | 1085-1150 | - | Very Strong (IR) |
| C-C Stretch | Alkyl/Ether Backbone | 800-1100 | 800-1150 | Medium-Weak |
| C-Br Stretch | Bromoalkane | 550-650 | 550-650 | Medium-Strong |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the elements (primarily carbon, hydrogen, and heteroatoms) present in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, this technique serves as a crucial checkpoint to validate its empirical and molecular formula, which is C₁₆H₃₃BrO₃.
The theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u), and a total molecular weight of 353.34 g/mol .
The procedure involves the combustion of a precisely weighed sample of the pure compound in a stream of oxygen. The combustion products—carbon dioxide, water, and other elemental gases—are collected and measured. The mass of each element in the original sample is then calculated. The percentage of oxygen is typically determined by difference.
For a sample of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- to be considered pure, the experimentally determined percentages must match the theoretical values within an acceptable margin of error, typically ±0.4%. A close correlation between the experimental and theoretical data provides strong evidence for the assigned molecular formula and supports the structural characterization derived from spectroscopic methods. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
| Element | Symbol | Theoretical Mass Percentage (%) | Expected Experimental Range (%) |
|---|---|---|---|
| Carbon | C | 54.39 | 53.99 - 54.79 |
| Hydrogen | H | 9.41 | 9.01 - 9.81 |
| Bromine | Br | 22.62 | 22.22 - 23.02 |
| Oxygen | O | 13.58 | (by difference) |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to predict the three-dimensional structures of molecules and their relative stabilities. For a molecule with significant degrees of freedom like Decane (B31447), 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, understanding its conformational preferences is crucial.
Energy Minimization and Conformational Sampling
Energy minimization is a computational process used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, this process would involve systematically exploring the potential energy surface of the molecule to identify stable conformers. Due to the large number of rotatable bonds in both the decane chain and the triethylene glycol ether segment, a comprehensive conformational search is necessary.
Methods such as molecular mechanics, often using force fields like MMFF94 or AMBER, are suitable for an initial exploration of the vast conformational space. These methods can be followed by more accurate quantum mechanical calculations (e.g., Density Functional Theory) to refine the energies of the most stable conformers found. The results of such a study would typically be a set of low-energy structures, indicating the most likely shapes the molecule will adopt.
Impact of Polyether Chain Flexibility on Molecular Architecture
The polyether chain, -[O-CH₂-CH₂]₃-, introduces significant flexibility to the molecule. The rotation around the C-C and C-O bonds in this chain leads to a multitude of possible conformations. This flexibility allows the molecule to adopt various shapes, from extended, linear forms to more compact, folded structures. The interplay between the hydrophobic decane tail and the polar ether linkages will likely result in complex conformational preferences, potentially leading to intramolecular interactions where the decane chain folds back to interact with the ether segment. The presence of the terminal bromine atom can also influence the conformational landscape due to steric and electrostatic effects.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insight into the electronic structure and reactivity of molecules.
Electronic Structure Properties
Properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment are key to understanding a molecule's reactivity and intermolecular interactions. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, these properties would be calculated using methods like Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).
| Calculated Property | Predicted Value/Description | Significance |
| HOMO Energy | Localized primarily on the oxygen and bromine atoms. | Indicates the site of electron donation (nucleophilicity). |
| LUMO Energy | Localized around the C-Br antibonding orbital. | Indicates the site of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap | A relatively large gap is expected. | Suggests good kinetic stability. |
| Dipole Moment | A significant dipole moment pointing towards the electronegative oxygen and bromine atoms. | Influences solubility and intermolecular interactions. |
Reaction Pathway Simulations and Transition State Analysis
The terminal bromine atom makes Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- a candidate for nucleophilic substitution reactions. Theoretical calculations can be used to simulate the pathway of such a reaction, for instance, its reaction with a simple nucleophile like a hydroxide (B78521) ion. By mapping the potential energy surface of the reaction, the transition state structure can be identified and its energy calculated. This allows for the determination of the activation energy, providing a quantitative measure of the reaction rate. Such simulations would likely show a typical Sₙ2 reaction mechanism, with the nucleophile attacking the carbon atom bonded to the bromine, leading to the inversion of stereochemistry at that center.
Docking and Interaction Studies with Model Systems (Non-Biological)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design, it can also be applied to study interactions with non-biological model systems. For Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-, a hypothetical docking study could involve a host molecule like a cyclodextrin.
Prediction of Spectroscopic Parameters
Theoretical predictions of spectroscopic data are grounded in the fundamental principles of quantum mechanics and molecular mechanics. By calculating the electronic structure and vibrational modes of a molecule, it is possible to simulate its interaction with electromagnetic radiation and its behavior under ionization, thus generating predicted spectra that can guide experimental analysis and structural elucidation.
Predicted ¹H NMR Spectrum
The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum is predicted by calculating the magnetic shielding of each proton, which is influenced by the local electronic environment. Protons near electronegative atoms like oxygen and bromine are deshielded and will appear at a higher chemical shift (downfield). The predicted chemical shifts for the unique protons in Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- are detailed below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (decyl chain) | ~0.88 | Triplet (t) |
| -(CH₂)₈- (decyl chain) | ~1.26 | Multiplet (m) |
| -O-CH₂-CH₂- (decyl side) | ~3.41 | Triplet (t) |
| -O-CH₂-CH₂-O- (internal ethoxy x2) | ~3.65 | Multiplet (m) |
| Br-CH₂-CH₂-O- | ~3.81 | Triplet (t) |
| Br-CH₂-CH₂-O- | ~3.50 | Triplet (t) |
Predicted ¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum is predicted based on the chemical environment of each carbon atom. Carbons bonded to electronegative atoms will have larger chemical shifts. The long alkyl decyl chain will show a series of signals in the typical alkane region, while the carbons in the ethoxy linkers and the bromoethoxy group will be further downfield.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (decyl chain) | ~14.1 |
| Interior CH₂ (decyl chain) | ~22.7 - 31.9 |
| -O-CH₂- (decyl side) | ~71.2 |
| -O-CH₂-CH₂-O- (internal ethoxy x2) | ~70.5 |
| Br-CH₂-CH₂-O- | ~69.8 |
| Br-CH₂- | ~30.5 |
Predicted Infrared (IR) Spectroscopy
Theoretical IR spectroscopy relies on calculating the vibrational frequencies of the molecule's covalent bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. The predicted major absorption bands for Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- are associated with its alkane, ether, and alkyl bromide functionalities.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 |
| C-O Stretch | Ether | 1080 - 1150 |
| C-H Bend | Alkane (CH₂, CH₃) | 1370 - 1470 |
| C-Br Stretch | Alkyl Bromide | 515 - 690 |
Predicted Mass Spectrometry Fragmentation
Computational mass spectrometry predicts how a molecule will break apart after being ionized. The fragmentation pattern is determined by the stability of the resulting ions and neutral fragments. For this compound, cleavage is expected at the C-O ether bonds (alpha-cleavage) and through the loss of the terminal bromoethyl group. The long decyl chain can also undergo characteristic fragmentation, producing a series of ions separated by 14 Da (CH₂).
| Predicted m/z | Possible Fragment Ion |
|---|---|
| 249/251 | [M - C₁₀H₂₁]⁺ |
| 141 | [C₁₀H₂₁]⁺ (Decyl cation) |
| 107/109 | [BrCH₂CH₂]⁺ |
| 45, 89, 133 | [CH₂(OCH₂CH₂)n]⁺ series |
| 43, 57, 71, 85... | Alkyl fragments from decyl chain |
Information Not Available for "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-"
Following a comprehensive search for the chemical compound "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-," it has been determined that there is no publicly available scientific literature or data corresponding to this specific molecule. Searches for its synthesis, properties, and applications in materials science did not yield any relevant results.
The name suggests a decane chain attached to a triethylene glycol moiety, which is terminated by a bromoethyl group. While structurally related compounds containing alkyl chains, ethylene (B1197577) glycol units, and bromine are known and utilized in various fields, no information was found for the exact structure specified.
Due to the absence of any research findings or technical data on "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-," it is not possible to provide an article on its potential applications in non-biological advanced materials science as requested. The strict requirement to focus solely on this compound and adhere to a specific outline cannot be fulfilled without available information.
Therefore, the subsequent sections of the requested article cannot be generated.
Potential Applications in Non Biological Advanced Materials Science
Contributions to Polymer Science and Engineering
No data could be found to populate these sections with scientifically accurate and detailed research findings specific to "Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-."
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research relevant to Decane (B31447), 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- primarily stems from studies of its constituent parts: alkyl bromides, polyethylene (B3416737) glycol (PEG) derivatives, and amphiphilic molecules. The terminal bromo group is a key functional feature, making the compound an excellent substrate for nucleophilic substitution reactions. Alkyl bromides are known to react with a wide array of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is fundamental to the derivatization of the molecule for specific applications.
Methodological advancements in polymer synthesis and surface functionalization have provided the tools to utilize molecules with similar structures. Techniques such as atom transfer radical polymerization (ATRP) and click chemistry, though not directly reported for this specific compound, are well-established methods for grafting polymers from alkyl halide initiators. These methods offer precise control over polymer chain length and architecture, which is crucial for designing advanced materials.
Furthermore, the amphiphilic nature of the molecule, arising from the combination of the hydrophobic decane tail and the hydrophilic PEG-like chain, is of significant interest. Research on similar amphiphiles has demonstrated their capacity for self-assembly into various nanostructures, such as micelles and vesicles, in aqueous solutions. The behavior of these assemblies is influenced by factors like concentration, temperature, and the nature of the surrounding medium.
Unexplored Reactivity and Derivatization Pathways
The terminal bromine atom in Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- serves as a gateway to a vast landscape of chemical transformations that remain largely unexplored for this specific molecule. The primary reactive pathway is nucleophilic substitution, which can be exploited to introduce a variety of functional end-groups.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Resulting Functional Group | Potential Application of Derivative |
|---|---|---|
| Azide (N₃⁻) | Azide (-N₃) | Precursor for amines via reduction, "click" chemistry reactions |
| Cyanide (CN⁻) | Nitrile (-CN) | Intermediate for carboxylic acids, amines, and amides |
| Thiols (R-SH) | Thioether (-S-R) | Surface modification of gold, self-assembled monolayers |
| Amines (R-NH₂) | Secondary or Tertiary Amine | pH-responsive materials, bioconjugation |
Beyond simple substitution, the bromo group can act as an initiator for controlled radical polymerization techniques. This would allow for the growth of a wide range of polymer chains from the end of the molecule, leading to the formation of well-defined block copolymers. These copolymers, with their distinct hydrophobic and hydrophilic segments, could self-assemble into complex and functional nanostructures.
Another area of unexplored reactivity is the potential for elimination reactions under basic conditions, which would yield a terminal alkene. This double bond could then be subjected to a variety of addition reactions, further expanding the range of possible derivatives.
Prospects for Novel Material Design and Performance Enhancement
The unique molecular architecture of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- makes it a promising candidate for the design of novel materials with enhanced performance characteristics.
Self-Assembling Systems and Nanomaterials
The amphiphilic nature of this compound is a key driver for its potential in creating self-assembling systems. In aqueous environments, it is expected to form micelles or vesicles, which can encapsulate hydrophobic molecules. This property is highly valuable for applications in drug delivery, where the hydrophobic core can carry therapeutic agents while the hydrophilic PEG-like shell provides biocompatibility and stability in biological fluids. The terminal bromo group could be further functionalized with targeting ligands to direct these nanocarriers to specific cells or tissues.
Surface Modification and Functional Coatings
The molecule can be used to modify the properties of surfaces. The decane chain can provide a hydrophobic anchor to surfaces, while the PEG-like chain can create a hydrophilic and protein-repellent layer. This is particularly relevant in the development of biocompatible coatings for medical implants and devices to prevent fouling. The terminal bromine allows for the subsequent attachment of bioactive molecules, such as peptides or enzymes, to create functional surfaces.
Stimuli-Responsive Materials
By incorporating specific functional groups through derivatization, materials based on Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- could be designed to be responsive to external stimuli such as pH, temperature, or light. For instance, the incorporation of amine groups could lead to pH-responsive materials that change their conformation or solubility in response to changes in acidity. These "smart" materials have potential applications in sensors, controlled release systems, and actuators.
Interdisciplinary Collaborations and Emerging Research Frontiers
The full potential of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- can be realized through collaborations that bridge different scientific disciplines.
Polymer Chemistry and Materials Science: Synthetic chemists can focus on developing efficient and scalable methods for the synthesis and derivatization of the compound, while materials scientists can investigate the self-assembly behavior and material properties of the resulting products. This collaboration is essential for designing and fabricating novel functional materials.
Biomedical Engineering and Nanotechnology: The development of drug delivery systems, biocompatible coatings, and tissue engineering scaffolds based on this molecule would greatly benefit from the expertise of biomedical engineers and nanotechnologists. Their insights into biological systems and fabrication techniques are crucial for translating the potential of this molecule into practical applications.
Computational Chemistry and Theoretical Modeling: Computational studies can provide valuable insights into the self-assembly behavior of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- and its derivatives. Molecular dynamics simulations can predict the morphology of aggregates and the encapsulation of guest molecules, guiding experimental design and accelerating the discovery of new applications.
Emerging research frontiers for this compound and its derivatives include the development of advanced drug delivery systems with triggered release mechanisms, the creation of "smart" surfaces with switchable properties, and the fabrication of novel biomaterials for regenerative medicine. As our understanding of the structure-property relationships of amphiphilic molecules grows, so too will the opportunities for harnessing the unique characteristics of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- in innovative and impactful ways.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- |
| Decane |
Q & A
Q. What are the optimal synthetic routes for preparing Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-?
- Methodological Answer : Synthesis typically involves sequential etherification and bromination steps. For example:
- Step 1 : Base-catalyzed nucleophilic substitution (e.g., using NaH or KOH) to introduce ethoxy chains onto decane.
- Step 2 : Bromination at the terminal ethoxy group using reagents like PBr₃ or HBr in anhydrous conditions .
- Critical Parameters : Reaction temperature (<40°C to avoid ether cleavage) and stoichiometric control of brominating agents to prevent over-bromination.
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, ethylene glycol | THF | 0–25°C | 65–75 |
| 2 | PBr₃ | DCM | 25°C | 80–85 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm ethoxy chain connectivity and bromine substitution (¹H NMR: δ 3.5–3.7 ppm for ether protons; ¹³C NMR: δ 30–35 ppm for Br-C).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z calculated for C₁₆H₃₁BrO₃).
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. What strategies mitigate ether bond cleavage during reactions involving this compound?
- Methodological Answer : Ether bonds are susceptible to acid/base hydrolysis. Mitigation strategies include:
Q. How does the bromine substituent influence its reactivity in cross-coupling reactions?
- Methodological Answer : The terminal bromine acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : With aryl boronic acids (Pd catalysis, 80–100°C) to form C-C bonds .
- Buchwald-Hartwig Amination : With amines (Pd/Xantphos catalyst) for C-N bond formation .
Key Limitation : Steric hindrance from the ethoxy chains may reduce coupling efficiency. Optimize ligand choice (e.g., bulky phosphines) .
Data Contradiction Analysis
Q. Why do reported yields vary for its synthesis across studies?
- Methodological Answer : Discrepancies arise from:
- Purification Methods : Column chromatography vs. distillation (higher purity but lower yields for the latter).
- Bromination Efficiency : Residual moisture degrades PBr₃, leading to incomplete substitution .
Recommendation : Use anhydrous solvents and molecular sieves during bromination .
Toxicological and Safety Considerations
Q. What are the safety protocols for handling this compound?
- Methodological Answer : Based on structurally similar bromoethers:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and P95 respirator for aerosol protection .
- Ventilation : Use fume hoods to limit inhalation exposure (TLV: <1 ppm).
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
Advanced Applications in Material Science
Q. Can this compound serve as a precursor for functionalized surfactants?
- Methodological Answer : Yes. The ethoxy-bromo structure allows:
- Quaternization : React with tertiary amines (e.g., trimethylamine) to form cationic surfactants.
- PEGylation : Substitute bromine with methoxy-PEG chains for biocompatible surfactants .
Table 2 : Example Surfactant Properties
| Derivative | CMC (mM) | HLB Value | Application |
|---|---|---|---|
| Cationic Surfactant | 0.5–1.0 | 18–20 | Drug delivery systems |
| PEGylated Surfactant | 0.1–0.3 | 24–28 | Biomedical coatings |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
